molecular formula C4H4IN3O2 B14693125 5-Iodo-1-methyl-4-nitro-1H-imidazole CAS No. 35681-63-1

5-Iodo-1-methyl-4-nitro-1H-imidazole

Cat. No.: B14693125
CAS No.: 35681-63-1
M. Wt: 253.00 g/mol
InChI Key: UMJDVASWYFUEJL-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-4-nitro-1H-imidazole is a high-purity chemical building block designed for research applications, particularly in the development of novel therapeutic agents. This compound belongs to the nitroimidazole class, which is historically significant for its antiparasitic and antibacterial properties. Researchers utilize this and closely related analogues as key synthons in medicinal chemistry, especially in metal-catalyzed cross-coupling reactions to create more complex molecules for biological screening. Scientific literature on related 1-methyl-4-nitroimidazole derivatives demonstrates potent activity against parasites like Entamoeba histolytica and Giardia intestinalis , with some compounds exhibiting efficacy superior to the standard drug metronidazole . Furthermore, structurally similar 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives have shown promising in-vitro antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus , and against Helicobacter pylori . The iodine substituent on the imidazole ring makes it a versatile intermediate for further functionalization via reactions such as the Suzuki coupling, enabling the exploration of structure-activity relationships . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

5-iodo-1-methyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJDVASWYFUEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318341
Record name 5-Iodo-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35681-63-1
Record name NSC329113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Iodo-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-methyl-4-nitroimidazole typically involves the nitration of 1-methylimidazole followed by iodination. One common method includes:

    Nitration: 1-Methylimidazole is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Iodination: The nitrated product is then treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5-position.

Industrial Production Methods: Industrial production of 5-iodo-1-methyl-4-nitroimidazole may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Types of Reactions:

    Oxidation: The nitro group in 5-iodo-1-methyl-4-nitroimidazole can undergo reduction reactions to form various amine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki coupling reactions with arylboronic acids to form aryl-substituted imidazoles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Coupling Reagents: Palladium catalysts, arylboronic acids, bases like potassium carbonate.

Major Products:

    Amines: Reduction of the nitro group can yield various amine derivatives.

    Aryl-Substituted Imidazoles: Products of coupling reactions with arylboronic acids.

Scientific Research Applications

5-Iodo-1-methyl-4-nitroimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group.

    Medicine: Explored as a potential drug candidate for treating infections caused by anaerobic bacteria and protozoa.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The biological activity of 5-iodo-1-methyl-4-nitroimidazole is primarily attributed to the nitro group. Upon entering a cell, the nitro group undergoes reduction to form reactive intermediates, such as nitro radicals. These intermediates can covalently bind to DNA, causing DNA damage and leading to cell death. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Iodo-1-methyl-4-nitro-1H-imidazole and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Biological Relevance
5-Iodo-1-methyl-4-nitro-1H-imidazole Not Provided C₄H₄IN₃O₂ ~253 I (C5), CH₃ (N1), NO₂ (C4) High reactivity due to iodine; potential radiopharmaceutical applications
4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole 13369-85-2 C₅H₆IN₃O₂ 267.03 I (C4), CH₃ (N1, C2), NO₂ (C5) Additional methyl group increases steric hindrance; used in antimicrobial research
1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole 13755-79-8 C₅H₇N₃O₄S 205.19 SO₂CH₃ (C5), CH₃ (N1), NO₂ (C4) Sulfonyl group enhances solubility; explored as a metabolite in antiparasitic drugs
1-Methyl-4-nitro-1H-imidazol-5-amine 4531-54-8 C₄H₆N₄O₂ 142.12 NH₂ (C5), CH₃ (N1), NO₂ (C4) Amino group increases basicity; precursor for antitumor agents
5-Iodo-1H-imidazole 71759-89-2 C₃H₃IN₂ 193.97 I (C5) Simpler structure; used in cross-coupling reactions
4-Methyl-5-nitroimidazole 14003-66-8 C₄H₅N₃O₂ 127.10 CH₃ (C4), NO₂ (C5) Lacks iodine; foundational structure for metronidazole derivatives

Key Comparative Insights:

Substituent Effects on Reactivity :

  • Iodine vs. Methylsulfonyl : The iodine atom in 5-Iodo-1-methyl-4-nitro-1H-imidazole facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas the methylsulfonyl group in 1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole enhances metabolic stability and solubility .
  • Nitro Group Positioning : The nitro group at C4 (vs. C5 in 4-Methyl-5-nitroimidazole) alters electron distribution, affecting electrophilic substitution patterns .

Biological Activity: Antimicrobial Potential: 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole’s additional methyl group may improve membrane penetration in bacterial targets . Antiparasitic Applications: The sulfonyl derivative (CAS 13755-79-8) is structurally similar to metronidazole metabolites, suggesting shared mechanisms of action .

Synthetic Utility :

  • Halogenated Intermediates : 5-Iodo-1H-imidazole (CAS 71759-89-2) serves as a versatile building block in metal-catalyzed reactions, a property likely shared by the iodinated target compound .

Stability and Solubility: The amino group in 1-Methyl-4-nitro-1H-imidazol-5-amine (CAS 4531-54-8) increases water solubility but reduces stability under acidic conditions compared to halogenated analogs .

Q & A

Basic: What are the standard synthetic routes for 5-Iodo-1-methyl-4-nitro-1H-imidazole, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves halogenation and nitration of a methyl-substituted imidazole core. For example:

  • Step 1: Methylation of 1H-imidazole derivatives using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .
  • Step 2: Nitration at the 4-position using HNO₃/H₂SO₄, followed by iodination at the 5-position via electrophilic substitution (e.g., N-iodosuccinimide in acetic acid) .

Key factors affecting yield:

  • Temperature: Nitration requires controlled cooling (0–5°C) to avoid byproducts like ring oxidation.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance iodination efficiency .
  • Catalyst use: Lewis acids (e.g., FeCl₃) may accelerate halogenation but risk over-substitution.

Advanced: How can factorial design optimize the synthesis of 5-Iodo-1-methyl-4-nitro-1H-imidazole?

Answer:
A 2³ factorial design can systematically evaluate variables:

VariableLow (-1)High (+1)
Temperature0°C25°C
Reaction time2 h6 h
Catalyst loading0 mol%5 mol%

Analysis:

  • Main effects: Temperature has the largest impact on yield (p < 0.05).
  • Interactions: Catalyst × time interactions reduce byproduct formation at higher loadings .
    Outcome: Optimal conditions (predicted yield: 78%): 15°C, 4 h, 3 mol% catalyst.

Basic: What spectroscopic methods confirm the structure of 5-Iodo-1-methyl-4-nitro-1H-imidazole?

Answer:

  • ¹H NMR: Methyl group resonance at δ 3.8–4.0 ppm (singlet, 3H). Nitro group deshields adjacent protons (δ 8.2–8.5 ppm) .
  • ¹³C NMR: Iodo-substituted carbon appears at δ 95–100 ppm; nitro group at δ 145–150 ppm .
  • IR: Strong NO₂ stretch at 1520–1560 cm⁻¹; C-I stretch at 500–600 cm⁻¹ .

Validation: Compare with analogs like 1-Methyl-4-nitro-1H-imidazol-5-amine (CAS 4531-54-8) .

Advanced: How to resolve contradictory spectral data in nitro-imidazole derivatives?

Answer: Contradictions often arise from tautomerism or solvent effects:

  • Tautomer identification: Use variable-temperature NMR to observe equilibrium shifts (e.g., nitro ↔ aci-nitro forms) .
  • Solvent correction: Polar solvents (DMSO-d₆) stabilize nitro groups, reducing peak splitting .
  • X-ray crystallography: Definitive confirmation of regiochemistry (e.g., iodination at C5 vs. C2) .

Basic: What are the recommended storage conditions for 5-Iodo-1-methyl-4-nitro-1H-imidazole?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the nitro group.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the imidazole ring .
  • Stability: Shelf life >6 months under inert gas (N₂/Ar) .

Advanced: How does substituent position (e.g., nitro at C4 vs. C5) affect biological activity in imidazole derivatives?

Answer:

  • Nitro at C4: Enhances antibacterial activity (e.g., against E. coli) due to improved membrane penetration .
  • Iodo at C5: Increases lipophilicity (logP +0.5), correlating with higher cytotoxicity in cancer cell lines .
    Experimental design:
  • Docking studies: Compare binding affinities of analogs (e.g., 5-Iodo vs. 5-Chloro) to target enzymes (e.g., bacterial nitroreductases) .
  • SAR table:
SubstituentPositionIC₅₀ (μM)
NO₂C412.3
IC58.7

Advanced: How to mitigate intermediate instability during multi-step synthesis?

Answer:

  • In situ generation: Use flow chemistry to bypass isolation of sensitive intermediates (e.g., nitroso compounds) .
  • Protecting groups: Introduce tert-butoxycarbonyl (Boc) at N1 to stabilize the imidazole ring during iodination .
  • Real-time monitoring: Employ inline FTIR to detect degradation (e.g., nitro group reduction) .

Basic: What in vitro assays are suitable for evaluating the antibacterial activity of this compound?

Answer:

  • MIC determination: Broth microdilution per CLSI guidelines against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains .
  • Time-kill kinetics: Assess bactericidal effects at 2× MIC over 24 h .
  • Cytotoxicity: Parallel testing on mammalian cells (e.g., HEK293) using MTT assay .

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